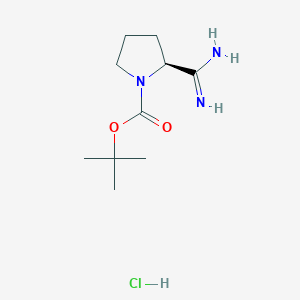![molecular formula C15H22ClNO4 B6308401 Diethyl [N-methyl(benzyl)amino]malonate hydrochloride CAS No. 2248253-73-6](/img/structure/B6308401.png)
Diethyl [N-methyl(benzyl)amino]malonate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [N-methyl(benzyl)amino]malonate hydrochloride, commonly referred to as DEMH, is an organic compound used in a variety of scientific experiments. It is a white crystalline solid that is soluble in water and alcohols. DEMH is a widely used reagent in the synthesis of pharmaceuticals, biochemicals, and other organic compounds. It has a variety of applications in the laboratory and is used in a variety of scientific experiments.
Aplicaciones Científicas De Investigación
DEMH is used in a variety of scientific research applications. It is used as a reagent in the synthesis of pharmaceuticals, biochemicals, and other organic compounds. It is also used in a variety of biochemical and physiological experiments, such as the study of enzyme kinetics and the study of cell metabolism. In addition, DEMH is used in the synthesis of peptides and proteins, as well as in the study of the structure and function of proteins.
Mecanismo De Acción
DEMH is an organic compound that acts as an inhibitor of enzymes. It binds to the active site of the enzyme and prevents it from catalyzing its reaction. This inhibition of enzyme activity can be used to study the structure and function of enzymes.
Biochemical and Physiological Effects
DEMH has a variety of biochemical and physiological effects. It has been used to study the structure and function of enzymes and to study the metabolism of cells. It has also been used to study the behavior of proteins and peptides. In addition, DEMH has been used to study the effects of drugs on the body, such as the effects of antibiotics on bacterial growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DEMH in laboratory experiments include its low cost, its ease of use, and its availability. It is also relatively non-toxic and has a wide range of applications. The main limitation of using DEMH in laboratory experiments is that it is not very stable and has a short shelf life.
Direcciones Futuras
The future directions for the use of DEMH in laboratory experiments include the development of new synthetic methods, the use of DEMH as a catalyst in organic synthesis, the use of DEMH in the synthesis of peptides and proteins, and the use of DEMH in the study of enzyme kinetics and the study of cell metabolism. There is also potential for the use of DEMH in drug development and the study of drug-target interactions. In addition, DEMH could be used to study the effects of drugs on the body, such as the effects of antibiotics on bacterial growth. Finally, DEMH could be used in the development of new pharmaceuticals and biochemicals.
Métodos De Síntesis
DEMH is synthesized from the reaction of diethyl malonate and N-methylbenzylamine in the presence of hydrochloric acid. The reaction is carried out in an aqueous solution at room temperature. The product is then isolated by filtration and recrystallized from a suitable solvent.
Propiedades
IUPAC Name |
diethyl 2-[benzyl(methyl)amino]propanedioate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4.ClH/c1-4-19-14(17)13(15(18)20-5-2)16(3)11-12-9-7-6-8-10-12;/h6-10,13H,4-5,11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYNXZTWNPUKOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)N(C)CC1=CC=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl [N-methyl(benzyl)amino]malonate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide](/img/structure/B6308324.png)




![17-(3,3-Dimethoxy-propyl)-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16,17,20-hexadecahydro-cyclopropa[15,16]cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B6308379.png)



![1-Acetyl-2-[2-methyl-1-[[(3-exo)-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct- 3-yl]imino]propyl]hydrazide](/img/structure/B6308393.png)
![N-(8-Hydroxy-2-phenyl-6-prop-2-ynyloxy-hexahydro-pyrano[3,2-d][1,3]dioxin-7-yl)-acetamide](/img/structure/B6308396.png)
![2-Aminobenzo[b]thiophene-3-carbonitrile HCl](/img/structure/B6308406.png)

